molecular formula C9H5BrF6 B2797820 2,6-Bis(trifluoromethyl)benzyl bromide CAS No. 862374-11-6

2,6-Bis(trifluoromethyl)benzyl bromide

Cat. No.: B2797820
CAS No.: 862374-11-6
M. Wt: 307.033
InChI Key: ADMLRMMSVUQPRI-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)benzyl bromide is a versatile organic building block prized in research and development for its unique steric and electronic properties. The presence of two strongly electron-withdrawing trifluoromethyl groups in the 2 and 6 positions of the benzyl ring significantly influences the compound's reactivity, making it a valuable precursor in nucleophilic substitution reactions. The benzyl bromide functional group is a highly reactive handle for introducing the 2,6-bis(trifluoromethyl)benzyl moiety into more complex molecules . This compound is primarily used in the synthesis of advanced pharmaceutical intermediates and agrochemicals, where the trifluoromethyl groups can enhance metabolic stability, lipophilicity, and binding selectivity. It also finds applications in materials science, particularly in the development of organic ligands for catalysts and novel monomers for specialized polymers. The compound requires careful handling and storage under inert conditions due to the sensitivity of the carbon-bromine bond. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-1,3-bis(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF6/c10-4-5-6(8(11,12)13)2-1-3-7(5)9(14,15)16/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMLRMMSVUQPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)CBr)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Bis Trifluoromethyl Benzyl Bromide

Advanced Strategies for Benzylic Bromide Formation in Highly Fluorinated Arenes

The presence of two trifluoromethyl groups ortho to the methyl group in the precursor, 2,6-bis(trifluoromethyl)toluene, deactivates the molecule. This deactivation makes benzylic bromination challenging compared to simpler toluene (B28343) derivatives. Conventional methods may require harsh conditions, leading to potential side reactions and decreased yields.

The primary method for converting a benzylic methyl group to a bromomethyl group is through free-radical bromination. The stability of the intermediate benzylic radical, which is enhanced by resonance with the aromatic ring, is a key factor in this reaction's success.

The most common approach is the Wohl-Ziegler reaction, which typically employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical activation (UV light). The low concentration of bromine generated by NBS helps to prevent competitive electrophilic substitution on the aromatic ring. However, for deactivated substrates like those bearing trifluoromethyl groups, more robust reagents and conditions may be necessary.

An alternative reagent, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), has been used effectively for benzylic bromination, sometimes in conjunction with a Lewis acid catalyst. This approach can prevent competing bromination on the aromatic ring that might occur with Brønsted acids.

Table 1: Comparison of Reagents for Regioselective Benzylic Halogenation

ReagentTypical ConditionsAdvantagesConsiderations
N-Bromosuccinimide (NBS)Radical initiator (AIBN, BPO) or UV light in a non-polar solvent (e.g., CCl4, PhCF3).Commonly available; generates low Br2 concentration, minimizing ring substitution.Can lead to over-bromination (dibromination); may require harsh conditions for deactivated arenes.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Can be used with a radical initiator or a Lewis acid catalyst (e.g., ZrCl4).Efficient under mild conditions; Lewis acid catalysis promotes the radical pathway and avoids ring bromination.Less common than NBS.
Elemental Bromine (Br2)High temperatures (>150°C) or strong UV irradiation.Potentially effective for highly deactivated substrates.Difficult to control; high risk of multiple halogenations and ring substitution.

An alternative synthetic route involves the conversion of the corresponding benzyl (B1604629) alcohol, 2,6-bis(trifluoromethyl)benzyl alcohol, to the target benzyl bromide. This transformation is typically an SN1 or SN2 substitution reaction.

A common method for this conversion is treatment with hydrobromic acid (HBr), often in the presence of a strong acid catalyst like concentrated sulfuric acid to facilitate the reaction. Other reagent systems can also be employed to convert alcohols to bromides, such as those utilizing phosphorus tribromide (PBr₃) or combinations of triphenylphosphine (B44618) with a bromine source. A patent for a related compound, 3,5-bis(trifluoromethyl)benzyl alcohol, describes its halogenation using aqueous hydrobromic acid.

Table 2: Reagents for Conversion of Benzyl Alcohols to Benzyl Bromides

Reagent SystemTypical ConditionsMechanism PathwayAdvantages
HBr / H2SO4Reflux with aqueous HBr and catalytic H2SO4.Primarily SN1Uses readily available and inexpensive bulk reagents.
Phosphorus Tribromide (PBr3)Reaction in an inert solvent like diethyl ether, often at low temperatures.Primarily SN2Effective under milder conditions than HBr/H2SO4.
Triphenylphosphine (PPh3) / CBr4 or NBSReaction in a solvent such as dichloromethane (B109758) or acetonitrile (B52724).Primarily SN2 (Appel reaction conditions)Very mild conditions, suitable for sensitive substrates.

Design and Optimization of Targeted Synthetic Routes for 2,6-Disubstituted Benzyl Bromides

The selection of a synthetic route for 2,6-bis(trifluoromethyl)benzyl bromide depends on factors such as the availability of starting materials, scalability, and desired purity.

Route A: Radical Bromination of 2,6-Bis(trifluoromethyl)toluene. This is often the more direct route if the substituted toluene is commercially available. The main challenge is controlling the reaction to achieve selective mono-bromination and prevent the formation of the di-brominated byproduct, 2,6-bis(trifluoromethyl)benzylidene bromide. Optimization involves carefully controlling the stoichiometry of the brominating agent and the reaction time.

Route B: Substitution of 2,6-Bis(trifluoromethyl)benzyl alcohol. This route offers excellent control over the position of bromination, as it is a functional group interconversion. It avoids the risk of over-halogenation on the benzyl carbon. The viability of this route depends on the accessibility of the precursor alcohol.

Optimization for both routes involves refining reaction conditions such as temperature, solvent, and reaction duration to maximize the yield of the desired mono-brominated product while minimizing impurity formation.

Considerations for Reagent Selection and Reaction Condition Refinement

The choice of reagents and the fine-tuning of reaction conditions are critical for a successful synthesis.

Reagent Selection : For the radical bromination pathway, NBS is a standard choice, but DBDMH may offer superior performance, especially when paired with a Lewis acid catalyst like ZrCl₄, which can promote the reaction under mild conditions. For the alcohol substitution pathway, the choice between HBr, PBr₃, or other systems depends on the substrate's sensitivity to strong acids and the desired reaction temperature.

Solvent Choice : Historically, carbon tetrachloride (CCl₄) was a common solvent for radical brominations. However, due to its toxicity, it has been largely replaced by less hazardous alternatives. Studies have shown that solvents like acetonitrile, 1,2-dichlorobenzene, or even (trifluoromethyl)benzene can be effective for benzylic brominations.

Condition Refinement : Temperature control is crucial. Radical brominations are often initiated by heat or light, and maintaining a consistent temperature can ensure a steady reaction rate. For alcohol substitution, the temperature dictates the reaction rate and can influence the balance between SN1 and SN2 pathways. The dropwise addition of reagents can also be used to control highly exothermic reactions.

Methodologies for Purification and Isolation of Poly(trifluoromethyl)benzyl bromides

The purification of the final product is essential to remove unreacted starting materials, reagents, and byproducts. A typical multi-step purification protocol is employed.

Work-up : After the reaction is complete, the mixture is cooled. An aqueous work-up is performed, often involving washing the organic layer with water, followed by a dilute basic solution (e.g., 10% sodium bicarbonate or sodium carbonate) to neutralize any remaining acids like HBr or acidic byproducts like succinimide.

Phase Separation : The organic phase is separated. Halogenated compounds like benzyl bromide are typically denser than water and will form the lower layer.

Drying : The isolated organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄), sodium sulfate (Na₂SO₄), or calcium chloride (CaCl₂), to remove residual water.

Final Purification : The final, high-purity product is typically obtained by fractional distillation under reduced pressure. This step is effective at separating the target compound from less volatile starting materials or more volatile solvent residues. For some crude products, a preliminary purification by passing the material through a plug of basic alumina (B75360) can be effective.

Given that many benzyl bromides are lachrymatory (tear-inducing), all purification steps must be conducted in a well-ventilated fume hood.

Reactivity and Mechanistic Pathways of 2,6 Bis Trifluoromethyl Benzyl Bromide

Electrophilic Reactivity in Nucleophilic Substitution Reactions

The benzylic carbon of 2,6-bis(trifluoromethyl)benzyl bromide is an electrophilic center, susceptible to attack by nucleophiles, leading to substitution of the bromide leaving group. This reactivity is characteristic of benzyl (B1604629) halides, which can undergo nucleophilic substitution through both SN1 and SN2 pathways. The presence of the phenyl ring allows for the stabilization of a potential carbocation intermediate (favoring SN1) and also influences the transition state of a concerted SN2 reaction. khanacademy.org

Influence of Ortho-Trifluoromethyl Groups on Electrophilicity and Reaction Kinetics

The two trifluoromethyl (CF₃) groups at the ortho positions of the benzene (B151609) ring exert a profound influence on the reactivity of the benzylic center. The CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. mdpi.com This strong inductive effect significantly impacts the electronic properties of the entire molecule.

The primary effect of these ortho-CF₃ groups is the deactivation of the benzyl system, which leads to a general decrease in reaction rates for nucleophilic substitution. nih.gov This can be attributed to the destabilization of the carbocation intermediate that would form in an SN1-type mechanism. The electron-withdrawing groups pull electron density away from the benzylic carbon, intensifying the positive charge and raising the energy of the carbocation.

The electronic influence of substituents is often quantified by the Hammett σ parameter, and a correlation between this parameter and stereoselectivity has been observed in reactions involving trifluoromethylated benzyl groups. nih.govacs.org

Compound/Protecting GroupNumber of CF₃ GroupsRelative Reaction TimeObserved Effect
Benzyl (Bn)024 hoursBaseline
4-Trifluoromethylbenzyl (CF₃Bn)124 hoursDeactivation, increased selectivity
3,5-Bis-trifluoromethylbenzyl272 hoursStronger deactivation, slower kinetics nih.gov

Stereochemical Outcomes and Selectivity in Substitution Processes

Nucleophilic substitution reactions at a chiral benzylic center can proceed with either inversion or retention of stereochemistry, or result in racemization, depending on the reaction mechanism. For this compound, which is a primary benzyl bromide, the SN2 mechanism is generally favored, especially with good nucleophiles and in polar aprotic solvents. khanacademy.org

An SN2 reaction involves a backside attack by the nucleophile on the electrophilic carbon, proceeding through a pentacoordinate transition state and resulting in a complete inversion of the stereochemical configuration. beilstein-journals.orgbeilstein-journals.org Studies on analogous systems, such as the nucleophilic substitution of chiral benzyl fluorides, have shown that reactions proceeding via an SN2 pathway yield products with high enantiomeric excess, consistent with stereochemical inversion. beilstein-journals.orgbeilstein-journals.org

However, under conditions that favor ionization, such as with poor nucleophiles or in protic solvents, an SN1 pathway may compete or dominate. The SN1 mechanism involves the formation of a planar benzylic carbocation intermediate. nii.ac.jp Subsequent attack by a nucleophile can occur from either face of the carbocation, typically leading to a racemic or near-racemic mixture of products. nii.ac.jp Given the strong destabilizing effect of the two ortho-trifluoromethyl groups on a benzylic carbocation, the SN1 pathway is significantly disfavored for this compound. Therefore, nucleophilic substitution reactions are expected to proceed predominantly through an SN2 mechanism, leading to products with an inverted stereochemistry relative to the starting material, should a chiral variant be used.

Radical-Mediated Transformations at the Benzylic Center

The carbon-bromine bond in this compound can undergo homolytic cleavage upon initiation by heat or UV light, generating a 2,6-bis(trifluoromethyl)benzyl radical and a bromine radical. sciencemadness.org The benzylic radical is resonance-stabilized by the adjacent aromatic ring, which delocalizes the unpaired electron across the ortho and para positions. This inherent stability makes benzylic positions prime sites for radical reactions. khanacademy.org

Radical reactions typically proceed via a chain mechanism involving three distinct stages: initiation, propagation, and termination. libretexts.org

Initiation: Formation of initial radicals, for example, by the homolysis of the C-Br bond.

Propagation: A sequence of steps where a radical reacts to form a new molecule and another radical, which continues the chain. For instance, the benzylic radical could react with a neutral molecule.

Termination: Consumption of radicals, often through radical-radical recombination, to form stable, non-radical products. libretexts.orgnih.gov

A common radical-mediated transformation is dehalogenation, where a reagent like tributyltin hydride (Bu₃SnH) can replace the bromine atom with a hydrogen atom through a radical chain process. libretexts.org The tributyltin radical abstracts the bromine atom to form the benzylic radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the final product and regenerate the tributyltin radical. libretexts.org

Furthermore, the generated benzylic radical can participate in carbon-carbon bond-forming reactions. It can add to alkenes or alkynes, initiating a radical polymerization or leading to more complex molecular structures. libretexts.org Methodologies for the late-stage functionalization of benzylic C-H bonds, such as trifluoromethylthiolation, often proceed through the generation of a benzylic radical, highlighting the synthetic utility of these intermediates.

Formation and Comprehensive Reactivity Profiling of Derived Organometallic Reagents

The carbon-bromine bond in this compound allows for the generation of various organometallic reagents, which are powerful nucleophiles and versatile intermediates in organic synthesis, particularly for the formation of carbon-carbon bonds.

Synthesis and Applications of 2,6-Bis(trifluoromethyl)phenylmagnesium Bromide and Related Grignard Reagents

The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.comthieme-connect.de The title compound, this compound, would react with magnesium to form 2,6-bis(trifluoromethyl)benzylmagnesium bromide. This reagent would act as a potent carbon nucleophile, reacting with a wide range of electrophiles such as aldehydes, ketones, esters, and carbon dioxide to form new carbon-carbon bonds. sigmaaldrich.comthermofisher.com

It is important to distinguish this from 2,6-bis(trifluoromethyl)phenylmagnesium bromide, which would be synthesized from 2,6-bis(trifluoromethyl)bromobenzene. The synthesis of trifluoromethyl-substituted phenyl Grignard reagents requires careful control of reaction conditions. orgsyn.orgresearchgate.net Studies on the isomeric 3,5-bis(trifluoromethyl)phenyl Grignard reagent have highlighted potential safety hazards, including detonations, which may be attributed to loss of solvent contact or runaway exothermic side reactions. orgsyn.orgresearchgate.net The use of additives like lithium chloride (LiCl) has been shown to facilitate the insertion of magnesium into aryl chlorides and bromides, allowing the reaction to proceed under milder conditions. researchgate.net

ParameterRecommended Condition for Trifluoromethylphenyl Grignard SynthesisRationale/Notes
Magnesium Form Granules or turnings google.comPreferred over dust or powder to minimize safety risks. google.com
Solvent Tetrahydrofuran (THF) orgsyn.orggoogle.comDiethyl ether is also commonly used. google.com Solvents must be anhydrous. thermofishersci.in
Initiation Gentle heating to reflux, small amount of starting bromide added initially. google.comIodine crystals can also be used as an initiator. researchgate.net
Addition Slow, controlled addition of the bromide solution. google.comTo manage exothermicity and prevent side reactions.
Additives Lithium Chloride (LiCl)Can promote magnesium insertion, especially for less reactive halides. researchgate.net

The resulting Grignard reagents are highly valuable. For example, 3,5-bis(trifluoromethyl)phenylmagnesium bromide is used to synthesize 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one by reacting it with an excess of acetic anhydride. orgsyn.orggoogle.com

Cross-Coupling and Functionalization Reactions Involving Organometallic Intermediates

Organometallic reagents derived from this compound are excellent partners in transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, are fundamental methods for constructing C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. nih.gov

In a typical Negishi coupling, a benzylic organozinc reagent (which can be formed in situ from the benzyl bromide and zinc dust) is coupled with an aryl halide in the presence of a palladium or nickel catalyst. nih.gov This methodology has been successfully applied to synthesize unsymmetrical diarylmethanes. nih.gov Research has shown that such couplings can even be performed "on water" at room temperature, providing a simple and environmentally conscious route to these valuable structures. nih.gov

Similarly, the derived organoboron compounds, such as boronate esters or trifluoroborates, can participate in Suzuki-Miyaura cross-coupling reactions. The coupling of secondary sp³-hybridized organoboron compounds has been a significant challenge, often competing with β-hydride elimination. nih.gov However, for a primary benzylic system like that derived from this compound, these side reactions are not a concern, making it a suitable substrate for such transformations. These reactions are compatible with a wide array of functional groups, enabling the synthesis of complex molecules. nih.gov

Cross-Coupling ReactionOrganometallic ReagentElectrophile PartnerCatalystTypical Product
Negishi Coupling Organozinc (R-ZnX)Aryl/Vinyl HalidePalladium or Nickel nih.govDiarylmethane, etc.
Suzuki-Miyaura Coupling Organoboron (R-B(OR)₂)Aryl/Vinyl Halide or TriflatePalladium nih.govDiarylmethane, etc.
Kumada Coupling Grignard (R-MgX)Aryl/Vinyl HalidePalladium or NickelDiarylmethane, etc.
Stille Coupling Organotin (R-SnR'₃)Aryl/Vinyl HalidePalladiumDiarylmethane, etc.

Unconventional Reaction Pathways and Skeletal Rearrangements of this compound

The reactivity of this compound can extend beyond simple nucleophilic substitution, engaging in more complex, unconventional reaction pathways that involve skeletal rearrangements. These transformations are often characterized by the formation of key intermediates that dictate the final product distribution. Mechanistic studies, supported by computational analysis, have been crucial in elucidating these intricate pathways.

Mechanistic Studies of Formal C-C Bond Insertion Reactions

A notable unconventional reaction involving benzyl bromide derivatives is the formal insertion of diazo compounds into the C(sp²)–C(sp³) bond. nih.govresearchgate.net This homologation reaction provides a method for constructing benzylic quaternary centers. nih.gov The process is typically catalyzed by a Lewis acid, such as tin(IV) bromide (SnBr₄), and proceeds through a cascading sequence of cationic intermediates. nih.gov

The reaction is initiated by what is believed to be a rate-determining Sₙ1 mechanism, leading to the formation of a benzylic carbocation. nih.gov This carbocation then reacts with the diazo compound to form a C-C bond. Following the loss of nitrogen gas (N₂), the aryl ring participates in a neighboring group capacity, leading to the formation of a critical phenonium ion intermediate. nih.gov This sequence represents a formal insertion of the diazo-derived carbon into the benzyl C-C bond. nih.gov

Computational analysis has provided significant insight into the reaction coordinate, confirming the initial Sₙ1 step for C-C bond formation and the subsequent cascade leading to the phenonium ion. nih.gov The reaction between 4-methoxybenzyl bromide and a trifluoromethyl diazo compound, for instance, was successfully achieved in the presence of SnBr₄, yielding the homologated bromide product. nih.gov While this specific example does not use this compound, the established mechanism provides a framework for understanding how related structures might behave.

Analysis of Phenonium Ion Intermediacy and Regioselectivity

The phenonium ion is a key intermediate in these formal C-C bond insertion reactions, and its subsequent opening determines the regioselectivity of the final product. nih.gov The stability of this intermediate and the transition states for its opening are crucial factors. It has been noted that the direct trapping of the initially formed tertiary carbocation by a bromide source is less favorable than the formation of the phenonium ion. nih.gov

The regioselectivity of the phenonium ion opening has been found to be high in many cases, often exceeding a 20:1 ratio for different substrate combinations. nih.gov Detailed mechanistic and computational studies have been employed to understand and predict the outcomes of these reactions. nih.gov By analyzing various structural, electronic, and chemical bonding parameters of phenonium intermediates, a predictive model for regioselectivity has been developed. researchgate.net

A key descriptor identified through this analysis is the energy of the natural Cₐ-Cₙ σ* antibonding orbital of the phenonium ion. researchgate.net A threshold energy for this orbital was identified, below which substrates were found to react with high regioselectivity. researchgate.net This model was subsequently validated with a set of out-of-sample substrates, demonstrating its predictive power for both highly and poorly regioselective reactions. researchgate.net This analysis provides a powerful tool for predicting the outcome of these complex rearrangements. nih.govresearchgate.net

The table below summarizes the observed regioselectivity for the homologation reaction of various benzyl bromide derivatives, highlighting the influence of substituents on the reaction outcome.

Benzyl Bromide DerivativeDiazo Compound SubstituentRegioselectivity (Major:Minor)Yield (%)
4-Methoxybenzyl bromideTrifluoromethyl>20:175
3,4-Dimethoxybenzyl bromide (Veratrole derivative)Trifluoromethyl>20:178
3-Bromo-4-methoxybenzyl bromideTrifluoromethyl>20:165
Dihydrobenzofuran derivativeTrifluoromethyl>20:172

Applications in Advanced Organic Synthesis and Chemical Transformations

Utility as a Versatile Building Block for the Construction of Complex Molecular Architectures

As a reactive benzylic halide, 2,6-bis(trifluoromethyl)benzyl bromide is a competent electrophile for C-C and C-heteroatom bond formation through nucleophilic substitution reactions. This reactivity allows for its use as a building block in the assembly of more complex molecular structures. The two sterically demanding and electron-deactivating -CF3 groups at the ortho positions significantly influence its reactivity profile compared to other substituted benzyl (B1604629) bromides. While its role as a foundational piece in the synthesis of elaborate molecules is chemically plausible, specific examples detailing its extensive use in the construction of complex, multi-functional molecular architectures are not widely represented in prominent scientific literature.

Contribution to the Synthesis of Highly Fluorinated Scaffolds and Specialty Chemicals

The introduction of fluorinated groups is a critical strategy in the development of specialty chemicals, including pharmaceuticals, agrochemicals, and advanced materials. Reagents like this compound are valuable for synthesizing molecules that contain the bis(trifluoromethyl)phenyl moiety, a scaffold known to enhance lipophilicity and metabolic stability. The compound serves as a direct precursor for incorporating the 2,6-bis(trifluoromethyl)benzyl group onto various substrates. However, detailed synthetic routes in the peer-reviewed literature that specifically employ the 2,6-isomer for the broad construction of diverse, highly fluorinated scaffolds or specialty chemicals are limited.

Strategic Roles in Protecting Group Chemistry

The unique electronic and steric characteristics of the 2,6-bis(trifluoromethyl)phenyl group have been exploited in the development of specialized protecting group strategies.

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more suitable for a specific measurement method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Fluorinated reagents are often used to enhance detectability, particularly for electron capture detection (ECD) in GC. While related compounds like 3,5-bis(trifluoromethyl)benzyl bromide have been used as derivatizing agents for the analysis of uracil (B121893) in DNA via GC-mass spectrometry, specific, documented applications of this compound as a derivatization reagent for analytical and chromatographic techniques are not extensively detailed in the literature.

A significant application related to the 2,6-bis(trifluoromethyl)phenyl motif is in the protection of diols. Research has led to the development of 2,6-bis(trifluoromethyl)phenylboronic acid as a recoverable and reusable protective agent for 1,2- and 1,3-diols. science.gov This reagent reacts with diols to form cyclic boronic esters, which are notably stable under a wide range of conditions.

The resulting 2,6-bis(trifluoromethyl)phenyl boronic esters are water- and air-stable and demonstrate remarkable tolerance to various organic transformations. science.gov The steric shielding provided by the two ortho-CF3 groups protects the boron atom from undesired reactions. This stability allows for a wide range of subsequent chemical modifications to be performed on the protected molecule without affecting the diol. greyhoundchrom.com The protecting group can be removed under mild conditions, often via protodeboronation using a catalytic amount of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or through transesterification with other diols. nih.gov

Below is a table summarizing the stability of the 2,6-bis(trifluoromethyl)phenyl boronic ester protecting group under various reaction conditions, demonstrating its orthogonality to many common synthetic operations.

Reaction Condition / ReagentStability of Protecting GroupReference
Oxidation (e.g., Swern, Dess-Martin)Stable greyhoundchrom.com
Reduction (e.g., NaBH4, LiAlH4)Stable greyhoundchrom.com
Hydrogenolysis (e.g., H2, Pd/C)Stable greyhoundchrom.com
Organometallic Addition (e.g., Grignard reagents)Stable greyhoundchrom.com
Transition-Metal Catalysis (e.g., Stille, Suzuki coupling)Stable greyhoundchrom.com
Amide CondensationStable greyhoundchrom.com
Acidic Conditions (e.g., mild acid)Tolerant science.gov
Basic Conditions (e.g., mild base)Tolerant science.gov

Impact on Stereoselective Synthetic Methodologies

The steric and electronic properties of substituents play a crucial role in directing the stereochemical outcome of reactions. The 2,6-bis(trifluoromethyl)benzyl group, with its significant bulk and electron-withdrawing nature, can be expected to exert a strong influence on the stereoselectivity of synthetic transformations.

While direct studies on the 2,6-bis(trifluoromethyl)benzyl group in glycosylation are not widely available, research on related trifluoromethylated benzyl protecting groups provides significant insight into the governing principles. In carbohydrate chemistry, achieving high stereoselectivity in the formation of glycosidic bonds is a major challenge, particularly for 1,2-cis linkages.

Studies on glucosyl imidate donors have shown that substituting the standard benzyl (Bn) protecting groups with electron-withdrawing trifluoromethylated benzyl groups leads to a substantial increase in 1,2-cis-selectivity. research-solution.comnih.gov This effect is dependent on the number and position of the -CF3 groups. The electron-withdrawing nature of the trifluoromethyl groups is thought to disfavor the formation of a dissociative oxocarbenium ion, which can lead to a loss of stereoselectivity. Instead, it promotes a more associative pathway, such as a backside displacement (SN2-like) on an activated donor, which favors the formation of the 1,2-cis product. research-solution.com

The steric bulk of the protecting groups also plays a critical role. While the 3,5-bis(trifluoromethyl)benzyl group already provides a significant increase in cis-selectivity over a standard benzyl group, it is anticipated that a 2,6-bis(trifluoromethyl)benzyl group would exert an even more pronounced steric influence due to the ortho-positioning of the bulky -CF3 groups. This could further direct the approach of the incoming nucleophile (the glycosyl acceptor), potentially enhancing stereoselectivity.

The following table summarizes research findings on the effect of different benzyl-type protecting groups on the stereoselectivity of a glucosylation reaction.

Protecting Group on Glycosyl DonorNumber of -CF3 Groupsα/β (1,2-cis / 1,2-trans) Selectivity RatioReference
Benzyl (Bn)011:1 research-solution.com
4-Trifluoromethylbenzyl (4-CF3Bn)122:1 research-solution.com
3,5-Bis(trifluoromethyl)benzyl (3,5-CF3Bn)234:1 research-solution.com

These results clearly demonstrate a correlation between the electron-withdrawing capacity of the protecting group and the 1,2-cis selectivity. research-solution.comnih.gov The progression from benzyl to 4-trifluoromethylbenzyl and finally to 3,5-bis(trifluoromethyl)benzyl shows a consistent and marked improvement in the desired stereochemical outcome. Based on these established electronic effects, the 2,6-bis(trifluoromethyl)benzyl group is a promising candidate for further enhancing stereocontrol in complex glycosylation reactions, augmented by its significant steric presence near the reaction center.

Diastereoselective Alkylation Processes in Complex Molecular Systems

Further investigation into specialized chemical literature would be necessary to ascertain the specific applications and efficacy of this compound as a reagent for inducing diastereoselectivity in the alkylation of complex molecules.

Advanced Spectroscopic and Computational Investigations of 2,6 Bis Trifluoromethyl Benzyl Bromide

Elucidation of Molecular Structures and Conformations via High-Resolution Nuclear Magnetic Resonance (NMR) Techniques

Specific high-resolution NMR data for 2,6-bis(trifluoromethyl)benzyl bromide is not available in the searched literature. However, NMR data for its immediate precursor, 2,6-bis(trifluoromethyl)benzyl methyl ether, has been reported. wiley-vch.de Analysis of this related compound can give some insight into the expected spectral features.

Table 1: NMR Data for 2,6-Bis(trifluoromethyl)benzyl methyl ether wiley-vch.de

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H7.91d8.02H, Aromatic CH
¹H7.57t8.01H, Aromatic CH
¹H4.67s-2H, -CH₂-
¹H3.44s-3H, -OCH₃
¹³C135.2--Aromatic C
¹³C132.0q30.5Aromatic C-CF₃
¹³C130.0q5.8Aromatic CH
¹³C128.7--Aromatic CH
¹³C123.7q273-CF₃
¹³C66.5---CH₂-
¹³C58.8---OCH₃

For this compound, one would expect the benzylic protons (-CH₂Br) to appear as a singlet, likely shifted downfield compared to the ether precursor due to the electron-withdrawing effect of the bromine atom. The aromatic proton signals would likely exhibit a similar triplet and doublet pattern due to the symmetry of the molecule. ¹⁹F NMR would be crucial for confirming the chemical environment of the trifluoromethyl groups.

Mass Spectrometric Analysis for Reaction Monitoring, Product Identification, and Mechanistic Insights

Detailed mass spectrometric fragmentation analysis for this compound is not available in the reviewed sources. In a typical electron ionization (EI) mass spectrum, one would anticipate a molecular ion peak (M⁺). Key fragmentation pathways would likely involve the loss of the bromine atom (M-Br)⁺ to form a stable benzylic carbocation, which would be a prominent peak. Further fragmentation could involve the loss of trifluoromethyl groups. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of the parent ion and its fragments.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization

Specific Infrared (IR) and Raman spectra for this compound have not been found. However, IR data is available for the precursor, 2,6-bis(trifluoromethyl)benzyl methyl ether, which shows characteristic bands at 1598, 1174, and 1134 cm⁻¹. wiley-vch.de

For this compound, the IR spectrum would be dominated by strong C-F stretching vibrations, typically found in the 1100-1400 cm⁻¹ region. wiley-vch.de Other expected vibrations would include aromatic C-H stretching just above 3000 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ range, and C-H bending vibrations. The C-Br stretching frequency would appear in the lower wavenumber region of the spectrum. Raman spectroscopy would be complementary, providing strong signals for the symmetric vibrations of the aromatic ring and the C-CF₃ bonds.

Quantum Chemical and Molecular Modeling Approaches to Reaction Mechanism and Selectivity Prediction

No specific computational studies focusing on the reaction mechanisms, transition states, or molecular dynamics of this compound were identified in the search. Such studies would be valuable for understanding its reactivity.

Quantum chemical calculations, such as Density Functional Theory (DFT), could predict the geometric and electronic structure of this compound. These methods would be instrumental in modeling its participation in nucleophilic substitution reactions, calculating the activation energies for the formation and breaking of bonds, and characterizing the structure of transition states. The steric hindrance and strong electron-withdrawing nature of the two ortho-trifluoromethyl groups would significantly influence reaction pathways and energetics compared to less substituted benzyl (B1604629) bromides.

Molecular dynamics (MD) simulations could provide insight into the conformational preferences of this compound and its reaction intermediates in solution. A key area of investigation would be the rotational barrier around the C(aryl)-C(benzyl) bond and how it is influenced by the bulky CF₃ groups. Understanding the conformational landscape of intermediates, such as the benzylic carbocation formed upon bromide departure, is crucial for predicting the stereochemical outcome of reactions.

Emerging Research Avenues and Future Perspectives for 2,6 Bis Trifluoromethyl Benzyl Bromide Research

Development of Innovative and Sustainable Synthetic Routes

Traditional methods for the synthesis of benzyl (B1604629) bromides, such as the Wohl-Ziegler reaction, often rely on hazardous solvents like carbon tetrachloride and radical initiators that pose safety risks. researchgate.netdigitellinc.com The development of greener and more sustainable synthetic routes for 2,6-bis(trifluoromethyl)benzyl bromide is a key area of future research.

Modern approaches are moving towards photochemically activated benzylic bromination, which offers a safer and more environmentally friendly alternative. ed.govacs.org These methods utilize visible light to initiate the radical cascade, avoiding the need for chemical initiators. ed.govacs.org The use of greener solvents, such as acetonitrile (B52724) or even solvent-free systems, is also being explored to reduce the environmental impact. researchgate.neted.gov

Continuous flow technology presents a promising avenue for the industrial-scale synthesis of benzylic bromides, including this compound. digitellinc.comorganic-chemistry.org Flow chemistry offers improved safety, better control over reaction parameters, and the potential for higher yields and productivity. digitellinc.comrsc.org The integration of photochemical methods with flow reactors can lead to highly efficient and sustainable manufacturing processes. nih.govrsc.org

Table 1: Comparison of Traditional and Modern Synthetic Approaches for Benzylic Bromination

FeatureTraditional Wohl-Ziegler ReactionModern Sustainable Approaches
Solvent Carbon tetrachloride (toxic, ozone-depleting) researchgate.netAcetonitrile, MeOAc, solvent-free researchgate.neted.gov
Initiator Chemical radical initiators (e.g., AIBN, benzoyl peroxide) digitellinc.comVisible light (photocatalysis) ed.govacs.org
Safety Fire and explosion hazards acs.orgInherently safer processes ed.gov
Technology Batch processingContinuous flow chemistry digitellinc.comorganic-chemistry.org
Efficiency Often requires excess reagentsImproved process mass intensity (PMI) digitellinc.comrsc.org

Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity

The development of novel catalytic transformations involving this compound is crucial for enhancing reaction efficiency and selectivity. Photoredox catalysis has emerged as a powerful tool for the activation of benzyl halides. organic-chemistry.orgnih.gov This approach uses visible light and a photocatalyst to generate benzyl radicals under mild conditions, which can then participate in a variety of coupling reactions. organic-chemistry.orgnih.govchemistryviews.org

Cooperative catalysis, where a nucleophilic catalyst is used in conjunction with a photocatalyst, offers a general method for the transformation of a broad range of benzyl halides, including electron-deficient ones like this compound. organic-chemistry.orgnih.govchemistryviews.org The nucleophilic catalyst, such as lutidine, can activate the benzyl bromide in situ, making it more amenable to reduction by the photocatalyst. organic-chemistry.orgnih.gov

Nickel-catalyzed Heck-type reactions represent another promising area for the functionalization of benzyl halides. mit.edu These reactions allow for the coupling of benzyl chlorides and bromides with simple olefins, providing access to a wide range of functionalized molecules. mit.edu The development of such catalytic systems that are tolerant to the unique electronic nature of this compound will be a significant advancement.

Expansion of Synthetic Utility in Unprecedented Chemical Reactions

Future research will likely focus on expanding the synthetic utility of this compound in novel chemical reactions. Its electron-deficient nature makes it an interesting substrate for cross-electrophile coupling reactions. nih.gov For instance, metallaphotoredox reactions that couple aryl bromides with benzyl bromides could provide a direct route to di(hetero)arylmethanes. nih.gov

The direct C-H functionalization of arenes using this compound as a coupling partner is another area with significant potential. unipv.it This would allow for the direct introduction of the 2,6-bis(trifluoromethyl)benzyl moiety onto various aromatic and heteroaromatic scaffolds, streamlining the synthesis of complex molecules.

Furthermore, the development of palladium-catalyzed sp–sp3 cross-coupling reactions of benzyl bromides with lithium acetylides offers a rapid and efficient method for the synthesis of benzyl alkynes. nih.gov Applying this methodology to this compound would provide valuable building blocks for pharmaceuticals and materials science. nih.gov

Integration into High-Throughput and Automated Synthesis Platforms

The integration of this compound into high-throughput and automated synthesis platforms is essential for accelerating drug discovery and materials development. nih.govtarosdiscovery.com High-throughput experimentation (HTE) allows for the rapid screening of reaction conditions and the synthesis of large compound libraries. nih.govacs.org

Automated synthesis platforms, often coupled with flow chemistry, can enable the efficient and reproducible synthesis of diverse molecules derived from this compound. tarosdiscovery.com These platforms can be programmed to perform multi-step syntheses, purifications, and analyses with minimal human intervention, significantly increasing research productivity. The development of robust and versatile reactions involving this compound that are amenable to automation will be a key focus.

Table 2: Potential High-Throughput Applications of this compound

Application AreaSynthetic ApproachPotential Outcome
Drug Discovery Parallel synthesis of compound libraries tarosdiscovery.comRapid generation of diverse molecules for biological screening
Materials Science Automated synthesis of functional polymersEfficient discovery of new materials with desired properties
Reaction Optimization High-throughput experimentation (HTE) nih.govRapid identification of optimal conditions for novel reactions

Potential Contributions to Advanced Functional Materials and Chemical Biology Tools

The unique properties of the bis(trifluoromethyl)benzyl group suggest that this compound could be a valuable building block for advanced functional materials. The incorporation of fluorinated moieties can influence properties such as thermal stability, solubility, and electronic characteristics. nih.govrsc.orgnih.gov The use of fluorinated groups can also drive supramolecular self-assembly through specific fluorine-based interactions. rsc.orgrsc.orgresearchgate.net

In the realm of chemical biology, this compound could be utilized in the development of novel chemical probes and bioorthogonal reagents. wikipedia.orgwebsite-files.comacs.org Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The development of bioorthogonal reactions involving benzyl halides could enable the specific labeling and tracking of biomolecules in vivo. nih.govnih.gov For instance, a 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl] benzyl bromide has been used to functionalize PET surfaces, demonstrating the utility of such compounds in materials science applications. rsc.org

Q & A

Q. What are the recommended synthetic routes for preparing 2,6-bis(trifluoromethyl)benzyl bromide?

The synthesis typically involves bromination of 2,6-bis(trifluoromethyl)toluene derivatives. A common method employs N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in refluxing CCl₄ or CCl₃F. Alternatively, direct bromination of the benzyl alcohol precursor using HBr or PBr₃ can yield the bromide. Structural analogs like 3,5-bis(trifluoromethyl)benzyl bromide (C₉H₅BrF₆, MW 307.03) have been synthesized via similar methods .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H NMR (CDCl₃) shows a singlet for the benzyl CH₂Br group (~4.6 ppm) and splitting patterns for aromatic protons. ¹⁹F NMR reveals distinct CF₃ signals (~-63 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (e.g., EI or ESI) confirms molecular ion peaks (e.g., [M]⁺ at m/z 305.948 for the 3,5-isomer) .
  • Gas Chromatography (GC) : Normal alkane retention indices and non-polar columns (e.g., DB-5) optimize separation. For example, the 3,5-isomer elutes at 82–84°C under 10 mmHg .

Q. How does the compound’s stability affect storage and handling in the lab?

The benzyl bromide group is moisture-sensitive. Store under inert gas (N₂/Ar) at 2–8°C in amber vials. Decomposition products (e.g., HBr) can be monitored via pH strips or FTIR. Stability studies for analogs indicate no significant degradation over 6 months when stored properly .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl groups influence nucleophilic substitution reactivity?

The 2,6-CF₃ groups create a highly electron-deficient aromatic ring, accelerating SN2 reactions at the benzyl position. Kinetic studies on analogs show rate enhancements of 10–100× compared to non-fluorinated benzyl bromides. Hammett σ values for CF₃ (~3.92) suggest strong para-directing effects, favoring nucleophilic attack .

Q. What computational methods predict reaction pathways for cross-coupling reactions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in Negishi or Suzuki couplings. For example, the energy barrier for Pd-catalyzed cross-coupling with (3,5-CF₃)phenylzinc bromide is ~25 kcal/mol, indicating feasibility at 80–100°C . Software like Gaussian or ORCA can optimize geometries, while crystallographic tools (SHELX , ORTEP ) validate structural parameters.

Q. How can conflicting crystallographic data on analogous compounds guide structural analysis?

Conflicting data may arise from disordered CF₃ groups or bromide counterions. For example, SHELXL refinement of 3,5-bis(trifluoromethyl)benzyl bromide revealed a 0.02 Å discrepancy in C-Br bond lengths due to thermal motion. Use high-resolution data (≤0.8 Å) and anisotropic displacement parameters to resolve ambiguities .

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